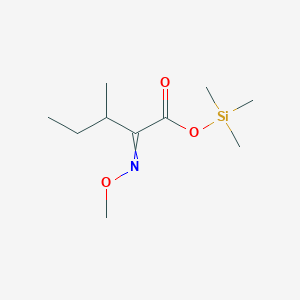
2-(Methoxyimino)-3-methylpentanoic acid trimethylsilyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methoxyimino)-3-methylpentanoic acid trimethylsilyl ester is an organic compound with the molecular formula C10H21NO3Si. It is a derivative of pentanoic acid, where the carboxyl group is esterified with trimethylsilyl and the oxime group is methoxylated. This compound is often used in organic synthesis and analytical chemistry due to its unique reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxyimino)-3-methylpentanoic acid trimethylsilyl ester typically involves the following steps:
Formation of the Oxime: The starting material, 3-methylpentanoic acid, is reacted with methoxyamine hydrochloride in the presence of a base such as sodium hydroxide to form the methoxyimino derivative.
Esterification: The methoxyimino derivative is then esterified with trimethylsilyl chloride in the presence of a base like pyridine or triethylamine. The reaction is usually carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methoxyimino)-3-methylpentanoic acid trimethylsilyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as alcohols, amines, and thiols can be used for substitution reactions.
Major Products
Hydrolysis: 3-methylpentanoic acid and methoxyamine.
Oxidation: Nitrile oxides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Methoxyimino)-3-methylpentanoic acid trimethylsilyl ester has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Analytical Chemistry: The compound is used in gas chromatography and mass spectrometry for the derivatization of analytes to improve their volatility and detectability.
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds.
Material Science: The compound is used in the preparation of functionalized materials and polymers.
Wirkmechanismus
The mechanism of action of 2-(Methoxyimino)-3-methylpentanoic acid trimethylsilyl ester involves its reactivity towards nucleophiles and electrophiles. The trimethylsilyl group enhances the compound’s stability and reactivity by protecting the carboxyl group and facilitating nucleophilic substitution reactions. The oxime group can participate in various chemical transformations, including oxidation and cycloaddition reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanoic acid, 2-(methoxyimino)-, trimethylsilyl ester: Similar structure but with a shorter carbon chain.
Pentanedioic acid, 2-(methoxyimino)-, bis(trimethylsilyl) ester: Contains two trimethylsilyl ester groups and a longer carbon chain.
Uniqueness
2-(Methoxyimino)-3-methylpentanoic acid trimethylsilyl ester is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The presence of both the methoxyimino and trimethylsilyl groups allows for versatile applications in organic synthesis and analytical chemistry.
Eigenschaften
Molekularformel |
C10H21NO3Si |
|---|---|
Molekulargewicht |
231.36 g/mol |
IUPAC-Name |
trimethylsilyl 2-methoxyimino-3-methylpentanoate |
InChI |
InChI=1S/C10H21NO3Si/c1-7-8(2)9(11-13-3)10(12)14-15(4,5)6/h8H,7H2,1-6H3 |
InChI-Schlüssel |
XKLJIDRRSIIYPO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(=NOC)C(=O)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B13805453.png)


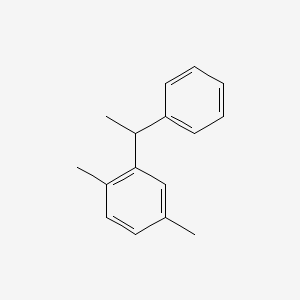
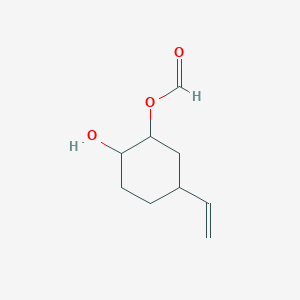

![(3aR,9bR)-6-ethyl-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole](/img/structure/B13805488.png)

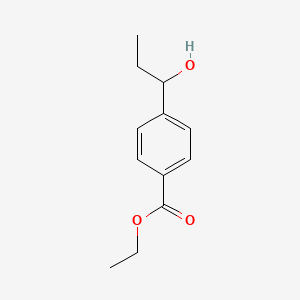
![Bicyclo[3.2.1]oct-6-ene-3-carboxylic acid](/img/structure/B13805506.png)


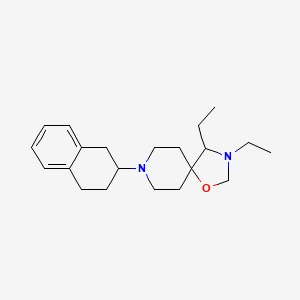
![Dibenzo[f,h][1,2,5]thiadiazolo[3,4-b]quinoxaline](/img/structure/B13805530.png)
